N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c18-11-2-1-3-12(19)15(11)28(24,25)22-6-4-13-14(8-22)27-17(20-13)21-16(23)10-5-7-26-9-10/h1-3,5,7,9H,4,6,8H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGNZABBVZMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)S(=O)(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a thiazolo-pyridine moiety, and a sulfonyl group. This unique architecture contributes to its biological activity.
Inhibition of α-Glucosidase
One of the primary biological activities investigated for this compound is its inhibition of α-glucosidase. This enzyme plays a significant role in carbohydrate metabolism and is a target for managing type 2 diabetes. In a study examining various furan derivatives containing thiazole moieties, it was found that compounds similar to this compound exhibited promising inhibitory effects against α-glucosidase.
Key Findings:
- The most potent inhibitors had IC50 values ranging from 0.645 to 94.033 µM.
- The compound demonstrated competitive and noncompetitive inhibition profiles in kinetic studies.
Cytotoxicity Studies
In vitro cytotoxicity assessments were conducted using human cell lines such as HEK293 and HepG2. The results indicated that the compound exhibited low toxicity levels, suggesting its potential for therapeutic applications without significant adverse effects.
The mechanism by which this compound inhibits α-glucosidase involves binding to the enzyme's active site or allosteric sites. Molecular docking studies have provided insights into the interactions between the compound and the enzyme.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of furan and thiazole to evaluate their biological activities. Among these derivatives, one closely related to our compound showed significant α-glucosidase inhibition with an IC50 value of 4.120 ± 0.764 µM.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of similar compounds indicated that modifications in the sulfonyl group significantly affected potency against α-glucosidase. The addition of different substituents on the furan ring also influenced biological activity.
Data Summary Table
| Compound Name | IC50 (µM) | Type of Inhibition | Cell Line Tested | Toxicity Level |
|---|---|---|---|---|
| This compound | TBD | Competitive/Noncompetitive | HEK293/HepG2 | Low |
| Related Compound A | 0.645 | Competitive | HEK293 | Non-toxic |
| Related Compound B | 4.120 | Noncompetitive | HepG2 | Non-toxic |
Comparison with Similar Compounds
Research Implications and Limitations
While the target compound shares motifs with established agrochemicals (e.g., sulfonamides, fluorinated aromatics), its unique hybrid architecture precludes direct functional analogies. The absence of explicit research data in the provided evidence highlights a critical gap. Future studies should prioritize:
Enzyme Inhibition Assays : Testing against ALS or chitin synthase to compare with flumetsulam or diflubenzuron.
Metabolic Stability : Assessing the tetrahydrothiazolo-pyridine system’s resistance to oxidative degradation.
SAR Analysis : Systematically modifying the furan carboxamide to optimize target affinity.
Q & A
Q. What are the optimal synthetic routes and critical parameters for achieving high-purity N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of the thiazolo-pyridine core and subsequent coupling with the furan-carboxamide moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for sulfonylation and amide coupling .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and confirm final structure using (deuterated DMSO) and LC-MS .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H] at m/z 466.1 (calculated for CHFNOS) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?
Methodological Answer:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) to confirm intracellular target modulation .
- Structural analogs : Compare activity of analogs (e.g., replacing the difluorophenyl group with cyclopentylthio or isoxazole moieties) to isolate contributions of specific substituents to activity .
- Assay conditions : Control variables like ATP concentration (for kinase assays) or serum content (cell studies) to reduce variability .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability?
Methodological Answer:
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester or carbonate) at the furan-carboxamide to enhance solubility .
- Formulation screening : Test nanoemulsions or cyclodextrin complexes to improve oral absorption .
- Metabolic profiling : Use liver microsomes (human/rodent) to identify metabolic hotspots (e.g., sulfonyl group oxidation) and guide structural modifications .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfonyl group in target binding?
Methodological Answer:
- Isosteric replacement : Synthesize analogs with sulfonamide, sulfoxide, or methylsulfonyl groups and compare activity .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase or protease) to map hydrogen-bonding interactions involving the sulfonyl oxygen .
- Computational modeling : Perform MD simulations (e.g., using AMBER or GROMACS) to assess sulfonyl group flexibility and binding-pocket compatibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
Methodological Answer:
- Standardize assays : Use identical buffer conditions (pH, ionic strength) and enzyme lots.
- Control compound validation : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Data normalization : Express activity as % inhibition relative to vehicle controls and report mean ± SEM from ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
